molecular formula C21H24F3N5O5S B1666217 (S)-5-(4-Hydroxy-4-methylisoxazolidine-2-carbonyl)-1-isopropyl-3-methyl-6-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1448671-31-5

(S)-5-(4-Hydroxy-4-methylisoxazolidine-2-carbonyl)-1-isopropyl-3-methyl-6-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

カタログ番号 B1666217
CAS番号: 1448671-31-5
分子量: 515.5 g/mol
InChIキー: PRNXOFBDXNTIFG-FQEVSTJZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AZD 3965 is a potent inhibitor of monocarboxylate transporter 1 (MCT1;  Ki = 1.6 nM), killing tumor cells that are reliant on glycolysis by blocking lactate transport. It displays six-fold selectivity for MCT1 over MCT2 and is without effect against MCT4 at 10 µM. AZD 3965 increases intratumor lactate levels and decreases tumor growth in mice bearing COR-L103 small cell lung cancer (SCLC) xenografts. AZD 3965 also enhances radiosensitivity in mice with SCLC xenografts.
AZD3965 is a selective inhibitor of monocarboxylate transporter 1 (MCT1) with a binding affinity of 1.6 nM, is 6 fold selective over MCT2 and does not inhibit MCT4 at 10 μM. In vivo, AZD3965 is well tolerated and induces a dose and time dependent accumulation of lactate in the tumours, suppresses tumour growth and in the Raji model potentiates the effects of Rituxan, doxorubicin and bendamustine. The selective inhibition of lactate transport by the MCT1 inhibitor AZD3965 offers an novel mechanism for targeting the metabolic phenotype in tumours that preferentially express MCT1.

科学的研究の応用

Oncology

Scientific Field

The application of AZD3965 in the field of oncology, specifically targeting cancer cell metabolism.

Application Summary

AZD3965 is a selective inhibitor of the monocarboxylate transporter 1 (MCT1), which is involved in the transport of lactate out of cancer cells. By inhibiting MCT1, AZD3965 aims to disrupt the metabolic processes of cancer cells, particularly those relying on glycolysis for energy production .

Methods of Application

In preclinical studies, AZD3965 was administered both in vitro to cancer cell lines and in vivo using mouse xenograft models. The compound was tested as a monotherapy and in combination with other therapeutic agents to evaluate its efficacy in reducing tumor growth .

Results and Outcomes

The systematic review of in vivo studies showed that AZD3965 successfully decreased tumor growth and promoted intracellular lactate accumulation, confirming its effectiveness, especially when used in combination therapy. These findings support the advancement of clinical trials .

Metabolic Studies

Scientific Field

The application of AZD3965 in metabolic studies, focusing on its effects on mitochondrial metabolism.

Application Summary

Research has indicated that AZD3965 can increase mitochondrial metabolism, suggesting a shift in cancer cell energy production from glycolysis to oxidative phosphorylation .

Methods of Application

The compound’s impact on cellular metabolism was assessed using various assays, including measurements of TCA cycle metabolites and ^13C-glucose mitochondrial metabolism in treated cells .

Results and Outcomes

The studies revealed that AZD3965 increased levels of TCA cycle-related metabolites and enhanced oxidative pyruvate dehydrogenase and anaplerotic pyruvate carboxylase fluxes. These metabolic changes were necessary for maintaining cell survival under drug stress .

Pharmacokinetics

Scientific Field

The study of AZD3965’s pharmacokinetics to understand its distribution, metabolism, and excretion in the body.

Application Summary

Pharmacokinetic studies of AZD3965 have been conducted to evaluate its behavior after intravenous and oral administration, including its potential for enterohepatic circulation and target-mediated drug disposition .

Methods of Application

AZD3965 was administered to mice, and plasma samples were analyzed using LC/MS/MS. Compartmental and non-compartmental analyses were performed to determine pharmacokinetic parameters .

Clinical Trials

Scientific Field

The application of AZD3965 in clinical trials to assess its safety and efficacy in human patients with advanced cancer.

Methods of Application

Patients with advanced cancer were administered AZD3965, and their responses were monitored through various clinical tests, including blood and urine analyses, scans, and research blood samples to study the drug’s behavior inside the body .

Results and Outcomes

The clinical trials aimed to establish a biologically active and safe dose for future phase II trials. The pharmacokinetic profile and objective tumor responses were secondary outcome measures of the trial .

Molecular Biology

Scientific Field

Exploring the molecular mechanisms of AZD3965’s action within cancer cells.

Application Summary

Studies have focused on understanding how AZD3965 interacts with MCT1 at the molecular level, affecting lactate transport and cancer cell metabolism .

Methods of Application

Molecular biology techniques, such as Western blot analysis and siRNA interference, were used to investigate the expression of MCT1 and MCT4 and the drug’s impact on these transporters .

Results and Outcomes

AZD3965 was found to bind key residues of MCT1, inhibiting its transporter activity and affecting lactate transport within cancer cells .

Biochemistry

Scientific Field

The application of AZD3965 in biochemistry to study its impact on the biochemical pathways within cancer cells.

Application Summary

Biochemical studies have been conducted to assess the downstream effects of MCT1 inhibition by AZD3965, such as the accumulation of lactate and protons inside cells, which can induce acidosis and apoptosis .

Methods of Application

Biochemical assays were used to measure intracellular lactate levels and the activity of various metabolic enzymes in cancer cells treated with AZD3965 .

Results and Outcomes

The inhibition of MCT1 by AZD3965 led to the accumulation of lactate within cancer cells, confirming the compound’s potential to disrupt the biochemical pathways that contribute to cancer cell survival .

These six applications demonstrate the multifaceted research being conducted on AZD3965, highlighting its potential as a therapeutic agent in oncology and beyond. The detailed analysis of each application provides a comprehensive understanding of the compound’s impact across various scientific fields.

Diagnostic Imaging

Scientific Field

The use of AZD3965 in diagnostic imaging to monitor treatment response in cancer.

Application Summary

AZD3965 has been explored as a potential biomarker for noninvasive magnetic resonance spectroscopy (MRS) to assess its effects on tumor metabolism .

Methods of Application

MRS was used to detect changes in metabolite levels in tumors of animal models treated with AZD3965. The focus was on the levels of lactate and other TCA cycle metabolites .

Results and Outcomes

The MRS studies indicated that AZD3965 treatment led to an increase in lactate levels within tumors, which could be detected noninvasively, providing a potential method for monitoring the efficacy of the drug in real-time .

Immunotherapy Enhancement

Scientific Field

The role of AZD3965 in enhancing the effectiveness of cancer immunotherapy.

Application Summary

Research suggests that AZD3965 may improve the efficacy of immunotherapies by modulating the tumor microenvironment, potentially reversing immune suppression caused by high lactate levels .

Methods of Application

In vitro and in vivo models were used to study the effects of AZD3965 on immune cell function and tumor growth when combined with immunotherapeutic agents .

Results and Outcomes

The combination of AZD3965 with immunotherapies showed a synergistic effect, leading to reduced tumor growth and improved immune response, indicating a promising avenue for combination treatments .

Treatment Resistance

Scientific Field

Investigating the role of AZD3965 in overcoming treatment resistance in cancer therapy.

Application Summary

Studies have focused on the ability of AZD3965 to counteract treatment resistance mechanisms, such as those mediated by the upregulation of MCT4 in cancer cells .

Methods of Application

Cancer cell lines with induced resistance to chemotherapy were treated with AZD3965 to assess its impact on cell viability and resistance markers .

Results and Outcomes

The results showed that AZD3965 could overcome resistance in certain cell lines, suggesting its potential as part of a strategy to enhance the effectiveness of existing cancer therapies .

Metabolic Reprogramming

Scientific Field

The application of AZD3965 in studying and inducing metabolic reprogramming in cancer cells.

Application Summary

AZD3965 is being investigated for its ability to induce metabolic reprogramming in cancer cells, forcing them to switch from glycolysis to oxidative phosphorylation .

Methods of Application

Metabolic flux analysis was performed on cancer cells treated with AZD3965 to study changes in metabolic pathways and energy production .

Results and Outcomes

The treatment with AZD3965 led to increased oxidative metabolism, which could make cancer cells more susceptible to drugs targeting mitochondrial function, offering a new approach to cancer treatment .

Combination Therapy

Scientific Field

Exploring the use of AZD3965 in combination with other therapeutic agents for cancer treatment.

Methods of Application

Combination treatments were tested in vitro and in vivo, assessing the synergistic effects of AZD3965 with other drugs on cancer cell survival and tumor growth .

Results and Outcomes

The studies found that the combination of AZD3965 with other metabolic inhibitors led to improved bioenergetics and reduced tumor growth, supporting the development of combination therapies .

Neurological Disorders

Scientific Field

Investigating the potential role of AZD3965 in neurological disorders due to its effects on lactate transport.

Application Summary

AZD3965’s inhibition of MCT1 may have implications for neurological disorders where lactate transport is disrupted, such as Alzheimer’s disease .

Methods of Application

Animal models of neurological disorders were treated with AZD3965, and cognitive functions were assessed through behavioral tests .

Results and Outcomes

While AZD3965 showed a transient effect on short-term memory retention, its overall impact on neurological functions requires further investigation .

Cardiac Function

Scientific Field

The application of AZD3965 in the study of cardiac function, particularly under ischemic conditions.

Application Summary

Given the heart’s reliance on lactate as an energy source during ischemia, AZD3965’s inhibition of MCT1 could influence cardiac response to low oxygen conditions .

Methods of Application

Cardiac function was evaluated in animal models subjected to ischemic conditions before and after treatment with AZD3965 .

Results and Outcomes

The studies are ongoing, but initial findings suggest that AZD3965 may affect lactate utilization and cardiac efficiency during ischemia .

Exercise Physiology

Scientific Field

Exploring the effects of AZD3965 on exercise physiology and muscle metabolism.

Application Summary

AZD3965 could alter muscle metabolism during exercise by affecting lactate transport and utilization, potentially impacting athletic performance .

Methods of Application

Exercise performance and muscle metabolism were measured in animal models after administering AZD3965 .

Results and Outcomes

Preliminary results indicate changes in muscle lactate levels and endurance, but further research is needed to understand the implications for exercise physiology .

Aging Research

Scientific Field

The role of AZD3965 in aging research, particularly in relation to cellular senescence and metabolism.

Application Summary

AZD3965 may influence the aging process by modulating cellular metabolism and the senescence-associated secretory phenotype (SASP) .

Methods of Application

Cellular models of aging were treated with AZD3965 to observe changes in metabolic markers and senescence indicators .

Results and Outcomes

The treatment showed potential in altering metabolic pathways associated with aging, but the long-term effects on cellular senescence are still under study .

Veterinary Oncology

Scientific Field

The use of AZD3965 in veterinary oncology to treat cancers in animals.

Application Summary

AZD3965’s mechanism of action may be applicable to treating certain cancers in veterinary patients, similar to its use in human oncology .

Methods of Application

Veterinary clinical trials are being considered, where AZD3965 would be administered to animals with cancer to assess its therapeutic potential .

Results and Outcomes

As veterinary studies are in the preliminary stages, the outcomes are yet to be determined, but the translational potential from human to veterinary medicine is promising .

Environmental Stress Response

Scientific Field

Studying the impact of AZD3965 on the environmental stress response in cells.

Application Summary

AZD3965 may affect how cells respond to environmental stresses, such as hypoxia or nutrient deprivation, by altering metabolic pathways .

Methods of Application

Cell cultures were subjected to various environmental stressors with and without AZD3965 treatment to assess cellular adaptation .

Results and Outcomes

Initial findings suggest that AZD3965 can influence the cellular stress response, potentially offering insights into stress resilience mechanisms .

特性

IUPAC Name

5-[(4S)-4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl]-3-methyl-6-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]-1-propan-2-ylthieno[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N5O5S/c1-9(2)29-18-14(16(30)27(5)19(29)32)13(17(31)28-7-20(4,33)8-34-28)12(35-18)6-11-10(3)25-26-15(11)21(22,23)24/h9,33H,6-8H2,1-5H3,(H,25,26)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNXOFBDXNTIFG-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(F)(F)F)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)C(C)C)C(=O)N4CC(CO4)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1)C(F)(F)F)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)C(C)C)C(=O)N4C[C@](CO4)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-5-(4-Hydroxy-4-methylisoxazolidine-2-carbonyl)-1-isopropyl-3-methyl-6-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

CAS RN

1448671-31-5
Record name AZD-3965
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448671315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-3965
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39OM5Y4K2F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-5-(4-Hydroxy-4-methylisoxazolidine-2-carbonyl)-1-isopropyl-3-methyl-6-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
(S)-5-(4-Hydroxy-4-methylisoxazolidine-2-carbonyl)-1-isopropyl-3-methyl-6-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
(S)-5-(4-Hydroxy-4-methylisoxazolidine-2-carbonyl)-1-isopropyl-3-methyl-6-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
(S)-5-(4-Hydroxy-4-methylisoxazolidine-2-carbonyl)-1-isopropyl-3-methyl-6-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
(S)-5-(4-Hydroxy-4-methylisoxazolidine-2-carbonyl)-1-isopropyl-3-methyl-6-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
(S)-5-(4-Hydroxy-4-methylisoxazolidine-2-carbonyl)-1-isopropyl-3-methyl-6-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。